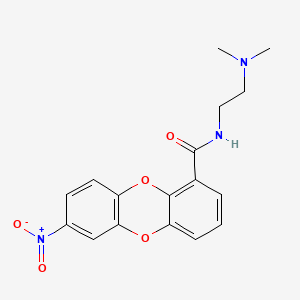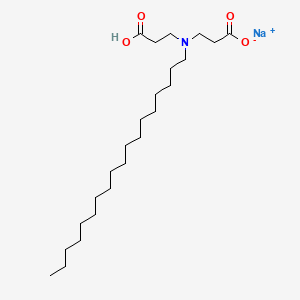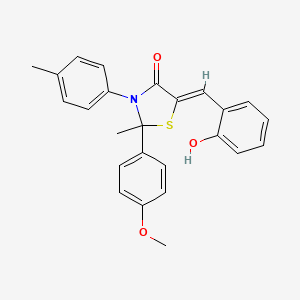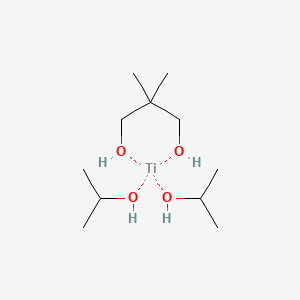
Tiomolibdic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tiomolibdic acid can be synthesized through the reaction of molybdenum trioxide with hydrogen sulfide. The reaction typically occurs under controlled conditions to ensure the formation of the desired product:
MoO3+4H2S→H2MoS4+3H2O
Industrial Production Methods
In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature and pressure, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Tiomolibdic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: This compound can participate in substitution reactions where its sulfur atoms are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reducing Agents: Reducing agents such as hydrogen gas and sodium borohydride are often used.
Substitution Reactions: These reactions typically involve ligands like phosphines or amines under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) compounds, while reduction can produce molybdenum(IV) species .
Wissenschaftliche Forschungsanwendungen
Tiomolibdic acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: The compound is studied for its role in biological systems, particularly in metal ion regulation.
Medicine: this compound is under investigation for the treatment of Wilson’s disease and certain cancers.
Industry: The compound is used in industrial processes that require the removal of heavy metals from solutions.
Wirkmechanismus
Tiomolibdic acid exerts its effects primarily through its ability to form stable complexes with copper and proteins. These complexes are believed to be excreted via the bile, restoring the normal excretion route of copper that is impaired in patients with Wilson’s disease. This mechanism is more stable compared to other de-coppering agents, which often form unstable complexes excreted via urine .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ammonium tetrathiomolybdate: Another chelating agent used for similar applications.
D-penicillamine: A chelating agent used in the treatment of Wilson’s disease.
Trientine: Another chelating agent for Wilson’s disease.
Uniqueness
Tiomolibdic acid is unique due to its high stability in forming complexes with copper, which makes it more effective in reducing copper levels in the body compared to other agents. Its ability to be excreted via bile rather than urine also reduces the risk of renal complications .
Eigenschaften
CAS-Nummer |
13818-85-4 |
|---|---|
Molekularformel |
H2MoS4 |
Molekulargewicht |
226.2 g/mol |
IUPAC-Name |
bis(sulfanylidene)molybdenum(2+);sulfanide |
InChI |
InChI=1S/Mo.2H2S.2S/h;2*1H2;;/q+2;;;;/p-2 |
InChI-Schlüssel |
IEGNLZVDENYZEJ-UHFFFAOYSA-L |
Kanonische SMILES |
[SH-].[SH-].S=[Mo+2]=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1,1,3,3-Tetrabutyl-1,3-bis[(1-oxohexadecyl)oxy]distannoxane](/img/structure/B15180515.png)
![1-(2-Chloro-P-tolyl)-3-[4-(dimethylamino)phenyl]urea](/img/structure/B15180516.png)



